Fibraurin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fibraurin is a natural product found in Fibraurea chloroleuca, Arcangelisia flava, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

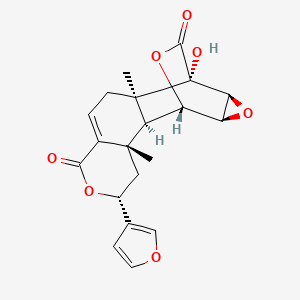

Chemical Properties and Structure

Fibraurin is classified as a furanoditerpene, characterized by a unique chemical structure that contributes to its biological activity. The molecular formula and structural features of this compound have been extensively studied, revealing its potential interactions with biological systems.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in various fields:

- Antifungal Properties : Research indicates that this compound possesses antifungal activity against several Candida species. Minimum inhibitory concentrations (MICs) have been reported between 15.62 to 62.5 µg/mL, highlighting its potential as an antifungal agent .

- Antibacterial Activity : Studies suggest that this compound may also exhibit antibacterial properties, although specific strains and mechanisms of action require further investigation.

- Antioxidant Effects : The compound's antioxidant capabilities are being explored for their potential health benefits, particularly in preventing oxidative stress-related diseases.

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

- Antifungal Drug Development : Given its efficacy against resistant fungal strains, this compound could serve as a lead compound in developing new antifungal medications. Ongoing studies aim to evaluate its clinical feasibility and safety .

- Pharmacological Research : this compound's interactions with various biological molecules are being studied to understand its mechanism of action better. This research could pave the way for novel therapeutic strategies targeting fungal infections resistant to conventional treatments .

Antifungal Efficacy Study

A recent study evaluated the antifungal properties of this compound against Candida glabrata and Candida krusei. The results indicated that this compound exhibited a minimum fungicidal concentration (MFC) of 125 µg/mL against both species, demonstrating its potential as an effective antifungal agent .

Structural Analysis

The structural elucidation of this compound has been documented in various studies, providing insights into its chemical properties and interactions with biological targets. This foundational knowledge is crucial for future drug design efforts aimed at enhancing the compound's efficacy and specificity .

Comparative Analysis with Other Compounds

| Compound | Type | MIC (µg/mL) | MFC (µg/mL) | Activity |

|---|---|---|---|---|

| This compound | Furanoditerpene | 15.62 - 62.5 | 125 | Antifungal |

| Compound 1 | Palmatine | 15.62 - 62.5 | 62.5 | Antifungal |

| Compound 2 | Other Secondary Metabolite | TBD | TBD | TBD |

Analyse Chemischer Reaktionen

Chemical Reactions of Fibraurin

1.1 Acetylation

this compound reacts with acetic anhydride (Ac₂O) in the presence of sodium acetate (AcONa) under heating to form This compound acetate (6) . The product crystallizes as needles (m.p. 315–317°C) and shows distinct IR peaks at 1780 cm⁻¹ (acetate C=O) and 1753 cm⁻¹ (lactone C=O) .

1.2 Methylation

Treatment with dimethyl sulfate in aqueous alkali produces methylthis compound (7) . The reaction confirms the presence of a hydroxyl group attached to an electron-withdrawing group, as this compound readily undergoes methylation .

1.3 Alkali Treatment

Saponification with 0.1N ethanolic NaOH results in 1.12 moles of alkali uptake per mole of this compound, indicating cleavage of the lactone ring to form a sodium carboxylate. IR analysis post-reaction reveals a carboxylate peak at 1560 cm⁻¹ .

1.4 Reduction and Oxidation

-

LAH Reduction : Lithium aluminum hydride (LAH) reduces palmarin (a derivative of this compound) to a hemiacetal (13 ), which is further oxidized with periodic acid to yield a crystalline monohydroxy ketone (14 ) .

-

Periodic Acid Oxidation : The hemiacetal 13 oxidizes to 14 at pH 7, confirmed by NMR analysis .

1.5 Failed Reactions

Attempts to modify this compound using SeO₂, Hg(OAc)₂, PbO₂, or CrO₃ in acetic acid did not yield characterized products, highlighting the stability of its core structure .

Data Tables

Table 1: Key Chemical Reactions of this compound

Table 2: Physical and Spectroscopic Data

Research Findings

-

Structural Insights : Reactions such as acetylation and methylation confirmed hydroxyl groups, while alkali hydrolysis verified the lactone ring. The resistance of the epoxide group to mild acid treatment provided critical clues about its stereochemistry .

-

Minor Products : this compound isolation yielded chasmanthin (8) and 6-hydroxythis compound (16) , though the latter’s C-6 configuration remains unresolved due to conformational flexibility .

-

Biogenetic Relevance : this compound’s structure aligns with palmarin derivatives, supporting its classification within diterpenoid lactones .

Eigenschaften

Molekularformel |

C20H20O7 |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

(1S,2S,3S,5R,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione |

InChI |

InChI=1S/C20H20O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h3-4,6,8,11-15,23H,5,7H2,1-2H3/t11-,12-,13+,14+,15+,18-,19-,20+/m1/s1 |

InChI-Schlüssel |

XUFRUKAPNGPYSR-TZGNGTQESA-N |

Isomerische SMILES |

C[C@@]12CC=C3C(=O)O[C@H](C[C@]3([C@@H]1[C@H]4[C@H]5[C@@H]([C@@]2(C(=O)O4)O)O5)C)C6=COC=C6 |

Kanonische SMILES |

CC12CC=C3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 |

Synonyme |

9,7-(Epoxymethano)-4H-oxireno(6,7)naphtho(2,1-c)pyran-4,11-dione, 2-(3-furanyl)-1,2,6,6a,7,7a,9,9a,9b-decahydro-7-hydroxy-6a,9b-dimethyl-, (2alpha,6aalpha,7alpha,7aalpha,8aalpha,9beta,9aalpha,9bbeta)- fibralactone fibraurin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.